Tetra(diethylamino)vanadium
Overview
Description
Scientific Research Applications
Atomic Layer Deposition of Thin VNx Film
Tetrakis(diethylamido)vanadium is used as a precursor in atomic layer deposition to grow thin vanadium nitride (VNx) films. These films, characterized by a nanocrystalline texture and low carbon impurity levels, are favorable for applications as extremely thin barrier layers, exhibiting low resistivity and optimized conditions (Takeyama et al., 2011).
Synthesis and Characterization of Vanadium Complexes
A dinuclear vanadium(V) complex, incorporating tetrakis(diethylamido)vanadium, demonstrates the formation of supramolecular assemblies. These assemblies, studied through experimental and theoretical methods, reveal insights into vanadium complexation and its potential applications in material science (Thakur, Frontera & Chattopadhyay, 2021).
Catalysts for Olefin Polymerization
Well-defined vanadium complexes, including those derived from tetrakis(diethylamido)vanadium, are explored as efficient catalysts for olefin polymerization. These complexes are instrumental in various polymerization processes, indicating a significant role in polymer chemistry (Wu & Li, 2011).
Other Applications
- Vanadium in Biology : Vanadium's role in biology, including its similarity to phosphate and its transition between various oxidation states, is critical in various enzymatic systems. This insight could be relevant to further applications of vanadium compounds in biological systems (Rehder, 2015).
- Vanadium-Based Catalysts : Vanadium complexes, including those derived from tetrakis(diethylamido)vanadium, are used as catalysts in various oxidation processes, demonstrating their versatility in chemical reactions (Kodama et al., 2009).
- Synthesis of Vanadium Complexes : The synthesis and structural characterization of vanadium complexes, including their behavior in olefin polymerization, provide insights into the diverse applications of vanadium in organometallic chemistry (Wu et al., 2009).
Future Directions
Mechanism of Action
Target of Action
Tetra(diethylamino)vanadium (TDEV) is a complex compound that interacts with various biological targets. The primary targets of TDEV are believed to be protein tyrosine phosphatases (PTPs) . These enzymes play a crucial role in cellular signaling pathways, particularly those related to insulin signaling .
Mode of Action
TDEV interacts with its targets by inhibiting their activity. Specifically, it blocks the action of PTPs . This inhibition prevents the dephosphorylation of the insulin receptor, thereby enhancing insulin signaling . This mechanism is still being investigated, but it is known that TDEV blocks autonomic ganglia, calcium- and voltage- activated potassium channels, and nicotinic acetylcholine receptors .
Biochemical Pathways
The inhibition of PTPs by TDEV affects several biochemical pathways. Most notably, it enhances the insulin signaling pathway, leading to improved glucose uptake by cells . Additionally, TDEV has been observed to influence processes related to mitogenic cell responses, including apoptosis, proliferation, and neoplastic transformation .
Pharmacokinetics
It is known that the compound is highly volatile and can be used at room temperature for deposition
Result of Action
The primary result of TDEV’s action is its insulin-mimetic activity. It has the ability to normalize changes observed in both clinical and experimental diabetes, such as hyperglycemia, hyperlipidemia, and lowered cell sensitivity to insulin . This is achieved through the regulation of carbohydrate and lipid metabolism and the removal of secondary symptoms of diabetes .
Action Environment
The action, efficacy, and stability of TDEV can be influenced by various environmental factors. For instance, the pH of the environment can affect the speciation of vanadium compounds . In general, aqueous formulations of TDEV were found to be stable up to 42 days at 5 °C and ambient temperature , demonstrating its utility in various environments.
properties
IUPAC Name |
diethylazanide;vanadium(4+) | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C4H10N.V/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAFTSSBHXMDSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[V+4] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H40N4V | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.46 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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